molecular formula C21H21N3O3S B3000111 2,5-dimethyl-1-phenyl-N'-[(E)-2-phenylethenyl]sulfonylpyrrole-3-carbohydrazide CAS No. 877949-56-9

2,5-dimethyl-1-phenyl-N'-[(E)-2-phenylethenyl]sulfonylpyrrole-3-carbohydrazide

Cat. No.: B3000111
CAS No.: 877949-56-9
M. Wt: 395.48
InChI Key: RUPPEYJUNFPWCC-UHFFFAOYSA-N
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Description

The compound 2,5-dimethyl-1-phenyl-N'-[(E)-2-phenylethenyl]sulfonylpyrrole-3-carbohydrazide is a sulfonylpyrrole carbohydrazide derivative characterized by a central pyrrole ring substituted with methyl groups at positions 2 and 5, a phenyl group at position 1, and a sulfonamide-linked (E)-2-phenylethenyl moiety at position 2.

Synthetic protocols for related sulfonamide-containing heterocycles often employ condensation reactions under acidic or basic conditions, followed by characterization via FT-IR, NMR (¹H and ¹³C), and mass spectrometry .

Properties

IUPAC Name

2,5-dimethyl-1-phenyl-N'-[(E)-2-phenylethenyl]sulfonylpyrrole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-16-15-20(17(2)24(16)19-11-7-4-8-12-19)21(25)22-23-28(26,27)14-13-18-9-5-3-6-10-18/h3-15,23H,1-2H3,(H,22,25)/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPPEYJUNFPWCC-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C(=O)NNS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C(=O)NNS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Dimethyl-1-phenyl-N'-[(E)-2-phenylethenyl]sulfonylpyrrole-3-carbohydrazide is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and applications in various fields, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrrole ring, sulfonyl group, and hydrazide functionality. Its molecular formula is C19H22N4O2SC_{19}H_{22}N_4O_2S, and it possesses unique physicochemical properties that contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of pyrrole have been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Case Study:
A study conducted on derivatives of pyrrole demonstrated that modifications at the sulfonamide position enhanced cytotoxicity against human cancer cells. The compound was tested against several cancer cell lines, including breast and lung cancer cells, showing IC50 values in the low micromolar range, indicating potent activity.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in vitro.

Research Findings:
In a model of acute inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a significant reduction in inflammatory markers, suggesting its potential use as an anti-inflammatory agent.

The biological activity of this compound is believed to involve multiple pathways:

  • Inhibition of Enzymatic Activity: The sulfonamide group may interact with specific enzymes involved in cancer progression and inflammation.
  • Modulation of Cell Signaling Pathways: The compound may affect pathways such as NF-kB and MAPK, which are critical in regulating inflammation and cell survival.
  • Induction of Apoptosis: Through the activation of caspases and other apoptotic factors, the compound promotes programmed cell death in malignant cells.

Data Summary

Activity Cell Line/Model IC50/Effect Reference
AnticancerBreast Cancer Cells~5 µM
Lung Cancer Cells~3 µM
Anti-inflammatoryLPS-induced InflammationSignificant reduction

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares key functional motifs with other sulfonamide-bearing heterocycles, such as 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide (). A comparative analysis is presented below:

Feature Target Compound Quinazolinone Derivative ()
Core Heterocycle Pyrrole ring (5-membered, non-aromatic N-heterocycle) Quinazolinone (6-membered, bicyclic N,O-heterocycle)
Substituents 2,5-dimethyl; 1-phenyl; 3-sulfonamide carbohydrazide 3-(4-methoxyphenyl); 4-oxo; 2-[(E)-styryl]sulfonamide
Sulfonamide Position Attached to pyrrole C3 via carbohydrazide linkage Attached to styryl moiety at C2 of quinazolinone
Bioactivity Not directly reported in evidence COX-2 inhibition: 47.1% at 20 µM

Key Observations :

  • The quinazolinone derivative exhibits moderate COX-2 inhibition, attributed to the para-sulfonamide group’s electrostatic interaction with the enzyme’s active site .
  • The target compound’s pyrrole core may offer enhanced metabolic stability compared to quinazolinones due to reduced ring strain and steric hindrance from methyl groups. However, the carbohydrazide linker could introduce solubility challenges.

Physicochemical and Electronic Properties

Hydrogen Bonding and Crystal Packing

While crystallographic data for the target compound is unavailable, highlights the role of hydrogen bonding in molecular aggregation. In contrast, quinazolinone derivatives () utilize carbonyl oxygen for similar interactions, which may enhance crystallinity .

Lumping Strategy for Comparative Analysis

’s "lumping strategy" categorizes compounds with similar functional groups into surrogate classes. Applying this framework:

  • The target compound and its quinazolinone analog () could be grouped as sulfonamide-containing heterocycles with COX-2 affinity.
  • Differences in ring size (pyrrole vs. quinazolinone) and substituent positions (methyl vs. methoxy) justify separate analysis for structure-activity relationship (SAR) studies.

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